2-(Methylthio)phenol CAS number 1073-29-6 properties
2-(Methylthio)phenol CAS number 1073-29-6 properties
An In-depth Technical Guide to 2-(Methylthio)phenol (CAS 1073-29-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylthio)phenol, CAS number 1073-29-6, is an aryl sulfide compound of increasing significance in the pharmaceutical and chemical industries.[1][2] Characterized by a phenol ring substituted with a methylthio group at the ortho position, this bifunctional molecule serves as a versatile building block in organic synthesis.[3][4] Its primary application of interest for drug development lies in its role as a key intermediate for the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (ROR-γ) inhibitors, a promising class of therapeutics for various autoimmune diseases.[3] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, applications, relevant biological pathways, and safety information.
Chemical and Physical Properties
2-(Methylthio)phenol is a colorless to pale yellow liquid with a distinct, potent aroma described as meaty, sulfurous, and reminiscent of onion or garlic.[5][6] It is also a known constituent of coffee aroma.[7] Its bifunctional nature, possessing both a hydroxyl group and a thioether linkage, makes it a valuable precursor in complex chemical syntheses.[3][4]
Table 1: General Information and Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1073-29-6 | [8][9] |
| Molecular Formula | C₇H₈OS | [5][8][9] |
| Molecular Weight | 140.20 g/mol | [2][8] |
| IUPAC Name | 2-(methylsulfanyl)phenol | [1] |
| Synonyms | o-(Methylthio)phenol, 2-Hydroxythioanisole, o-Hydroxythioanisole, 2-(Methylmercapto)phenol | [2][8][9] |
| InChI Key | SOOARYARZPXNAL-UHFFFAOYSA-N | [1][8] |
| SMILES | CSc1ccccc1O |[8] |
Table 2: Physical and Chemical Properties
| Property | Value | Conditions | Source |
|---|---|---|---|
| Physical Form | Liquid | 20°C | [6] |
| Appearance | Clear, colorless to yellow | - | [5][6] |
| Boiling Point | 218-219 °C | 760 mm Hg | [2][5] |
| 105 °C | 22 mm Hg | [5] | |
| Specific Gravity | 1.168 - 1.173 | 25 °C | [5] |
| Refractive Index | 1.575 - 1.584 | 20 °C | [5] |
| Flash Point | 107.78 °C (226 °F) | TCC | [5] |
| Vapor Pressure | 0.168 mmHg | 25 °C (est.) | [5] |
| Water Solubility | 4,978 mg/L | 25 °C (est.) | [5] |
| logP (o/w) | 2.002 - 2.10 | Estimated | [5] |
| pKa (Strongest Acidic) | 9.22 | Predicted | [1] |
| Storage Temperature | Room Temperature | Sealed, dry, cool, dark place | |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 2-(Methylthio)phenol.
Table 3: Summary of Available Spectroscopic Data
| Technique | Data Availability | Source |
|---|---|---|
| Infrared (IR) Spectroscopy | FTIR (Neat), ATR-IR, Vapor Phase IR spectra available. | [2][9] |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrum data available. | [9] |
| Nuclear Magnetic Resonance (NMR) | NMR prediction tools are available for this structure. |[5] |
Applications in Research and Drug Development
While historically used as a flavoring agent in the food industry, the primary focus for researchers is its role as a key chemical intermediate.[2][3][5]
-
Pharmaceutical Synthesis : The compound is a critical starting material for the synthesis of ROR-γ inhibitors.[3] ROR-γ is a nuclear receptor that plays a pivotal role in the differentiation and function of Th17 cells, which are deeply implicated in the pathology of autoimmune diseases like psoriasis, multiple sclerosis, and rheumatoid arthritis.[3] The structure of 2-(Methylthio)phenol provides an ideal scaffold for building potent and selective modulators of this receptor.[3]
-
Agrochemical and Materials Science : Its versatile structure allows for its use as a building block in creating complex organic molecules for agrochemicals.[4] The sulfur-containing moiety can act as a chelating agent, forming complexes with metal ions, which has applications in the development of catalysts, dyes, and pigments.[4]
Signaling Pathway Involvement: ROR-γ
ROR-γ is the key biological target related to the application of 2-(Methylthio)phenol derivatives. As a nuclear receptor, it functions as a transcription factor that, upon activation, drives the expression of genes essential for the differentiation of T helper 17 (Th17) cells. A primary gene target is IL17A, which encodes the pro-inflammatory cytokine Interleukin-17A. Inhibitors synthesized from 2-(Methylthio)phenol are designed to block the activity of ROR-γ, thereby reducing Th17 cell populations and suppressing the inflammatory cascade.
Experimental Protocols and Synthesis
Synthesis
A reported method for the synthesis of 2-(Methylthio)phenol involves the use of a diazonium salt derived from methyl-(2-aminofuryl)-sulfide.[7] While detailed industrial protocols are proprietary, a general laboratory approach would involve the diazotization of an appropriate amino-precursor followed by a Sandmeyer-type reaction or thermal decomposition in the presence of a suitable reagent to install the hydroxyl group.
Quality Control and Analysis
Purity assessment is critical for its use as a pharmaceutical intermediate.[3]
-
Gas Chromatography (GC) : This is the standard method for determining the purity (assay) of 2-(Methylthio)phenol, with typical specifications requiring ≥97.0%.[6]
-
Spectroscopic Verification : Techniques such as IR, MS, and NMR are employed to confirm the chemical structure and identify any potential impurities.[2][9]
Toxicological Assays
-
Genotoxicity : The compound was reported as positive for both cytotoxicity and genotoxicity in the BlueScreen assay, a human cell-based system.[10] However, at current exposure levels from its use as a fragrance ingredient, the total systemic exposure is below the established Threshold of Toxicological Concern (TTC) for genotoxicity.[10]
-
Phototoxicity : In vitro data indicates the material is phototoxic at concentrations of 1% or greater.[10] This is not considered a concern under current declared use levels in consumer products.[10]
Safety and Toxicology
The compound requires careful handling in a laboratory or industrial setting. It is classified as an irritant and is harmful if swallowed.[2][11]
Table 4: GHS Hazard Information
| Code | Hazard Statement | Class | Source |
|---|---|---|---|
| GHS07 | - | Warning | |
| H302 | Harmful if swallowed | Acute Toxicity, Oral | [2] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation, Cat. 2 | [11] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation, Cat. 2 | [11] |
| - | May cause respiratory irritation | STOT SE, Cat. 3 |[11] |
Standard precautionary measures should be followed, including wearing protective gloves, clothing, and eye protection.[11][12] Work should be conducted in a well-ventilated area or under a fume hood.[11][12] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[2][13]
Conclusion
2-(Methylthio)phenol (CAS 1073-29-6) is a compound with significant value beyond its traditional use as a flavor and fragrance agent. Its unique bifunctional structure makes it an indispensable building block for advanced organic synthesis, particularly in the pharmaceutical sector. For drug development professionals, its role as a key intermediate in the production of ROR-γ inhibitors highlights its importance in the quest for novel treatments for autoimmune disorders. A thorough understanding of its properties, handling requirements, and biological relevance is essential for its effective and safe utilization in research and development.
References
- 1. Showing Compound 2-(Methylthio)phenol (FDB021197) - FooDB [foodb.ca]
- 2. o-(Methylthio)phenol | C7H8OS | CID 61261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. a2bchem.com [a2bchem.com]
- 5. 2-(methyl thio) phenol, 1073-29-6 [thegoodscentscompany.com]
- 6. L10128.03 [thermofisher.cn]
- 7. 2-HYDROXYTHIOANISOLE | 1073-29-6 [chemicalbook.com]
- 8. Phenol, 2-(methylthio)- (CAS 1073-29-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Phenol, 2-(methylthio)- [webbook.nist.gov]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. 973. Simple aliphatic and aromatic sulfides and thiols (WHO Food Additives Series 44) [inchem.org]
